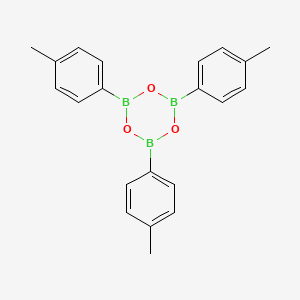
2,4,6-Tri-p-tolyl-1,3,5,2,4,6-trioxatriborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of tris(4-methylphenyl)boroxin typically involves the reaction of boronic acids. One common method is the dehydration of 4-methylphenylboronic acid under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus trichloride (PCl3) or thionyl chloride (SOCl2) at elevated temperatures . Industrial production methods may involve similar dehydration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Tris(4-methylphenyl)boroxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it back to the corresponding boronic acid.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Suzuki-Miyaura Coupling: This is a prominent reaction where tris(4-methylphenyl)boroxin acts as a boron reagent to form carbon-carbon bonds in the presence of a palladium catalyst.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tris(4-methylphenyl)boroxin has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules through reactions like Suzuki-Miyaura coupling.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with various ligands.
Wirkmechanismus
The mechanism by which tris(4-methylphenyl)boroxin exerts its effects involves its ability to form stable complexes with other molecules. The boron atoms in the compound have vacant p-orbitals, allowing them to interact with electron-rich species. This interaction can lead to the formation of covalent bonds or coordination complexes, which are crucial in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Tris(4-methylphenyl)boroxin can be compared with other boroxine derivatives such as trimethylboroxine and triphenylboroxine . These compounds share a similar boroxine ring structure but differ in their substituents. The unique feature of tris(4-methylphenyl)boroxin is the presence of 4-methylphenyl groups, which can influence its reactivity and applications. Other similar compounds include:
Trimethylboroxine: Contains methyl groups instead of 4-methylphenyl groups.
Triphenylboroxine: Contains phenyl groups instead of 4-methylphenyl groups.
These differences in substituents can affect the physical and chemical properties of the compounds, making tris(4-methylphenyl)boroxin distinct in its applications and reactivity.
Eigenschaften
Molekularformel |
C21H21B3O3 |
|---|---|
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
2,4,6-tris(4-methylphenyl)-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C21H21B3O3/c1-16-4-10-19(11-5-16)22-25-23(20-12-6-17(2)7-13-20)27-24(26-22)21-14-8-18(3)9-15-21/h4-15H,1-3H3 |
InChI-Schlüssel |
YIAIFWGNIWYFPC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OB(OB(O1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















